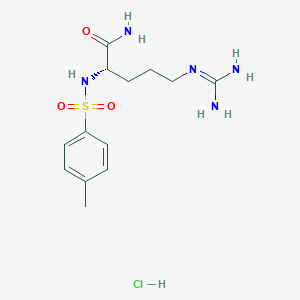

Tos-Arg-NH2 HCl

説明

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S.ClH/c1-9-4-6-10(7-5-9)22(20,21)18-11(12(14)19)3-2-8-17-13(15)16;/h4-7,11,18H,2-3,8H2,1H3,(H2,14,19)(H4,15,16,17);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGNEWYDCYUHJH-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595361 | |

| Record name | N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14279-64-2 | |

| Record name | N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Tosyl-Protected Arginine Derivatives

The foundational step involves introducing the Tosyl group to L-arginine. As demonstrated in liquid-phase synthesis, Boc-Arg(Tos)-OH serves as a key precursor. The protocol involves:

-

Reacting L-arginine with p-toluenesulfonyl chloride in alkaline aqueous conditions to protect the δ-nitrogen of the guanidine group.

-

Introducing the Boc group at the α-amino position using di-tert-butyl dicarbonate.

-

Purification via recrystallization from ethanol/water mixtures, yielding Boc-Arg(Tos)-OH with >95% purity.

This method avoids racemization and ensures high regioselectivity, critical for maintaining chiral integrity in downstream applications.

Amidation of the Carboxyl Group

Converting the α-carboxyl group of Tosyl-protected arginine into an amide requires activation followed by nucleophilic substitution. Two approaches dominate: solution-phase active ester formation and solid-phase coupling .

Solution-Phase Activation Using HOSu/DCC

In liquid-phase synthesis, Boc-Arg(Tos)-OH is activated with N-hydroxysuccinimide (HOSu) and dicyclohexylcarbodiimide (DCC):

-

Dissolve Boc-Arg(Tos)-OH (1 equiv.) in dichloromethane (DCM) with HOSu (1.2 equiv.) and DCC (1.1 equiv.) at 0°C.

-

Stir for 2 hours to form the active ester Boc-Arg(Tos)-OSu .

-

Filter to remove dicyclohexylurea (DCU) byproduct.

-

React the active ester with ammonium chloride (5 equiv.) in dimethylformamide (DMF) at 25°C for 12 hours to yield Boc-Arg(Tos)-NH₂ .

This method achieves >85% yield but requires careful control of moisture to prevent hydrolysis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers advantages in scalability and purity. Using Fmoc-Arg(Tos)-OH as a building block:

-

Load Fmoc-Arg(Tos)-OH onto Rink amide resin via HBTU/HOBt activation in DMF.

-

Deprotect the Fmoc group with 20% piperidine in DMF.

-

Cleave the peptide-resin bond using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) to release Tos-Arg-NH₂.

SPPS bypasses intermediate purification steps, yielding products with >90% purity after HPLC analysis.

Hydrochloride Salt Formation

The final step involves converting the free base Tos-Arg-NH₂ into its hydrochloride salt for improved stability and solubility:

-

Dissolve Tos-Arg-NH₂ in anhydrous ethyl acetate.

-

Bubble hydrogen chloride gas through the solution at 0°C until precipitation ceases.

-

Filter and wash the precipitate with cold diethyl ether to obtain Tos-Arg-NH₂ HCl.

This method yields a hygroscopic white solid with a melting point >250°C (decomposed).

Mitigation of Side Reactions: δ-Lactam Formation

δ-Lactam formation, a cyclic byproduct generated during carboxyl activation, is a major challenge. Comparative studies show Tosyl’s superiority over Boc or Pbf groups:

| Protecting Group | δ-Lactam Formation After 30 Min | Coupling Efficiency |

|---|---|---|

| Tosyl (Tos) | 3% | >99% |

| Pbf | 12% | >99% |

| Boc | 60% | 28% |

Data adapted from kinetic studies using DIC/OxymaPure activation in DMF at 45°C.

The Tos group’s steric bulk and electron-withdrawing properties hinder nucleophilic attack by the δ-nitrogen, reducing lactamization.

Optimization of Reaction Conditions

Solvent Selection

Non-polar solvents like 2-methyltetrahydrofuran (2-MeTHF) enhance Tosyl stability during prolonged reactions. In contrast, DMF accelerates δ-lactam formation by solubilizing reactive intermediates.

Coupling Agents

DIC/OxymaPure outperforms HBTU/HOBt in minimizing racemization. For Tos-Arg-NH₂ HCl synthesis, DIC/OxymaPure in N-methyl-2-pyrrolidone (NBP) achieves 99% coupling efficiency within 30 minutes.

Temperature Control

Microwave-assisted synthesis at 55°C reduces reaction time from 12 hours to 30 minutes while maintaining >98% yield.

Analytical Characterization

Critical quality control metrics for Tos-Arg-NH₂ HCl include:

-

HPLC Purity : >98% (C18 column, 0.1% TFA in water/acetonitrile gradient).

-

Mass Spectrometry : [M+H]⁺ = 363.86 (calculated for C₁₃H₂₂ClN₅O₃S).

-

¹H NMR : δ 1.2–1.8 (m, 4H, CH₂), 2.4 (s, 3H, Tos-CH₃), 3.1–3.3 (m, 2H, NH₂), 7.3–7.8 (m, 4H, Tos-aryl).

Industrial-Scale Production Considerations

For bulk synthesis, cost-effective protocols use:

-

Continuous Flow Reactors : Reduce activation time by 70% compared to batch processes.

-

Catalytic Hydrogenation : Replace HCl gas with Pd/C-catalyzed hydrogenation for safer salt formation.

化学反応の分析

Types of Reactions: Tosyl-L-Arginine Amide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other functional groups using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted arginine derivatives.

科学的研究の応用

Solid-Phase Peptide Synthesis (SPPS)

Tos-Arg-NH2 HCl is extensively used in solid-phase peptide synthesis. The tosyl group allows for the stable attachment of arginine to a solid support while preventing side reactions during peptide elongation. Studies have shown that using this compound can significantly reduce the formation of by-products such as δ-lactams, which are common side reactions in arginine incorporation .

Table 1: Comparison of Protecting Groups in SPPS

| Protecting Group | δ-Lactam Formation (%) | Coupling Efficiency (%) |

|---|---|---|

| Tosyl | Low | High |

| Pbf | Moderate | Moderate |

| Boc | High | Low |

Fragment Condensation Method

In the fragment condensation method, this compound facilitates the coupling of peptide fragments. For example, it has been successfully used to synthesize bioactive peptides by coupling with other protected amino acids under mild conditions, thereby enhancing yields and purity .

Bioactivity and Therapeutic Applications

This compound exhibits bioactivity that makes it suitable for various therapeutic applications:

Antimicrobial Activity

Research has indicated that peptides containing arginine residues exhibit enhanced antimicrobial properties. The incorporation of this compound into peptide sequences can improve their efficacy against bacterial strains, making them potential candidates for new antimicrobial agents .

Drug Delivery Systems

The ability of arginine derivatives to enhance cellular uptake makes this compound valuable in drug delivery systems. Its incorporation into drug formulations can improve bioavailability and targeting efficiency due to the interaction with cell membranes .

Synthesis of Antimicrobial Peptides

A study demonstrated the synthesis of a series of antimicrobial peptides using this compound as a key building block. The resulting peptides showed significant activity against Gram-positive bacteria, highlighting the compound's utility in developing new antibiotics .

Development of Peptide-Based Vaccines

Another case involved using this compound in constructing peptide-based vaccines targeting specific pathogens. The stability provided by the tosyl group during synthesis allowed for the successful production of immunogenic peptides, which were evaluated in preclinical trials .

作用機序

The mechanism of action of Tosyl-L-Arginine Amide Hydrochloride involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to bind to enzymes and proteins, thereby modulating their activity. The arginine moiety interacts with various cellular pathways, influencing processes such as cell signaling and metabolism. The compound’s effects are mediated through its binding to active sites on enzymes and receptors, leading to changes in their conformation and function .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

H-Arg(Tos)-OH (CAS 4353-32-6)

- Molecular Formula : C13H19N3O5S (MW: 328.4 g/mol) .

- Comparison : Unlike Tos-Arg-NH2 HCl, H-Arg(Tos)-OH lacks the amide group and has a free carboxylic acid (–COOH) instead. This structural difference makes it more suitable for coupling via carboxylate activation (e.g., EDC/HOBt) rather than amide bond formation.

- Price : $62.00 for 25 g , making it significantly cheaper than this compound, which is currently out of stock .

H-Arg-Ala-NH2·2 HCl (CAS 121185-76-0)

- Molecular Formula : C9H20N6O2·2HCl (MW: ~317.21 g/mol, calculated) .

- Comparison : This dipeptide derivative contains an alanine residue and lacks the Tos group. The dihydrochloride salt enhances solubility in polar solvents. It is priced at €1,964.00/g , indicating its high cost for specialized research applications .

H-Arg-pNA·2HCl (CAS 40127-11-5)

- Molecular Formula : C16H25Cl2N7O4 (MW: 367.3 g/mol) .

- Comparison : The para-nitroaniline (pNA) group enables chromogenic assays for protease activity. Unlike this compound, it serves as a substrate rather than a synthetic intermediate.

H-Arg-NH2·2HCl (CAS 14975-30-5)

Physicochemical and Commercial Comparison

Key Research Findings

Synthetic Utility : this compound’s Tos group prevents unwanted side reactions during peptide elongation, a feature shared with H-Arg(Tos)-OH .

Cost vs. Functionality : H-Arg(Tos)-OH offers cost advantages for carboxylate-mediated coupling, while this compound’s amide group is critical for specific C-terminal modifications .

Stability : this compound’s room-temperature stability contrasts with H-Arg-Ala-NH2·2 HCl, which requires subzero storage .

生物活性

Tos-Arg-NH2 HCl, also known as Tosyl-L-arginine amide hydrochloride, is a derivative of the amino acid arginine, which is essential in various biological processes. Arginine plays a critical role in protein synthesis, nitric oxide production, and as a precursor for polyamines and creatine. The modification of arginine through tosylation enhances its stability and solubility, making it a valuable compound in peptide synthesis and drug development.

This compound exhibits biological activity primarily through its interaction with biological macromolecules. Its guanidinium group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to various receptors and enzymes. This property is particularly significant in the context of peptide synthesis, where this compound serves as an effective building block.

Stability and Reactivity

Research indicates that the stability of this compound in solution is favorable compared to other arginine derivatives. For instance, studies have shown that solutions containing this compound remain stable over extended periods, which is advantageous for both laboratory and industrial applications . The compound also demonstrates reduced side reactions during peptide bond formation, which is vital for maintaining the integrity of synthesized peptides.

Comparative Biological Activity

The biological activity of this compound can be compared to other arginine derivatives in terms of their reactivity and efficiency in peptide synthesis. A study presented data on the formation of side products during synthesis, showing that this compound has a lower tendency to form undesired δ-lactams compared to traditional protecting groups like Boc or Pbf . This characteristic enhances the yield and purity of synthesized peptides.

| Compound | δ-Lactam Formation (%) | Coupling Efficiency (%) |

|---|---|---|

| This compound | Low | High (>99%) |

| Fmoc-Arg(Boc)2-OH | High (60%) | Low (28%) |

| Fmoc-Arg(Pbf)-OH | Moderate (12%) | Moderate (>99%) |

Case Studies

- Peptide Synthesis Efficiency : A study demonstrated the use of this compound in synthesizing complex peptides with high efficiency. The incorporation of this compound resulted in minimal side reactions and high yields, confirming its utility in solid-phase peptide synthesis .

- Therapeutic Applications : Research has explored the potential therapeutic applications of peptides synthesized using this compound. For example, peptides that include this compound have shown promise in modulating immune responses and enhancing wound healing due to arginine's role in nitric oxide production .

- Drug Delivery Systems : Recent advancements have investigated the incorporation of this compound into liposomal drug delivery systems. These systems leverage the properties of arginine to enhance cellular uptake and improve therapeutic efficacy against various diseases, including cancer .

Q & A

Q. What minimal dataset details are essential for reproducing this compound synthesis and characterization?

- Methodological Answer : Report resin type (e.g., Wang resin), coupling reagent ratios , cleavage cocktail composition (e.g., TFA:H₂O:TIPS = 95:2.5:2.5), and HPLC gradients . Provide raw NMR/MS data in supplementary files, including instrument parameters (e.g., LC-MS column: Agilent ZORBAX SB-C18, 2.1 × 50 mm). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。